N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide
Description
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-10-5-4-7-15(18)20(24)22-17-9-6-8-16(13(17)2)21-19(23)14-11-12-14/h4-10,14H,3,11-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
JEBATQOAFUAFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
The primary method involves activating the carboxylic acid (or derivative) and coupling it with the amine:
Carboxylic acid + Amine → Amide (using coupling reagents)
Common reagents include:
Specific Synthesis Pathway
Based on patent literature and research articles, a typical route might involve:
- Synthesis of 2-methyl-3-aminophenyl intermediate via nitration of methylphenyl derivatives followed by reduction.
- Acylation of the amino group with cyclopropylcarbonyl chloride to form the cyclopropylcarbonylamino derivative.
- Coupling of this intermediate with 2-ethoxybenzoic acid derivatives using peptide coupling reagents.
Detailed Synthetic Route with Reaction Conditions
Reaction Conditions
- Temperature : Typically 0°C to room temperature during acylation.
- Solvent : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
- Reaction time : 2–24 hours depending on reagent reactivity.
- Purification : Silica gel chromatography or recrystallization from suitable solvents.
Alternative Synthetic Approaches
Solid-Phase Synthesis
For combinatorial or high-throughput synthesis, solid-phase methods can be employed, immobilizing the amino precursor on resin and sequentially adding acylating agents.
Catalytic Methods
Recent advances include catalytic amidation using metal catalysts such as rhodium or palladium, which can facilitate milder conditions and higher yields, particularly in intramolecular cyclizations to form heterocyclic derivatives.
Research Findings and Optimization
Research indicates that:
- Use of coupling reagents like HATU enhances yield and reduces racemization.
- Microwave-assisted synthesis can significantly shorten reaction times.
- Solvent choice influences the selectivity and purity of the final product.
Data Tables Summarizing Key Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction temperature | 0°C – 25°C | During acylation and coupling |
| Reaction time | 2 – 24 hours | Varies with method |
| Yield | 65% – 85% | Optimized with HATU or DCC |
| Purity | >95% | Confirmed via NMR and HPLC |
Summary of Literature and Patent Sources
- Patent EP 4 074 376 A1 describes synthetic routes for benzamide derivatives involving acylation and amidation steps, emphasizing mild conditions and reagent efficiency.
- Research articles on benzamide synthesis highlight the importance of regioselectivity and functional group compatibility, especially when introducing cyclopropyl groups.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Structural Features: Shares the cyclopropylcarbonylamino group but incorporates an imidazopyridazine core instead of a benzamide backbone.
- Activity : Acts as a VEGFR inhibitor, demonstrating potent anti-angiogenic effects in cancer models . The cyclopropyl group likely enhances hydrophobic interactions with kinase domains.
- Key Difference : The heterocyclic core may improve selectivity for VEGFR over other kinases compared to the simpler benzamide scaffold of the target compound.
3-(4-Chlorophenylcarbamoyl)-N-hydroxy-4-methylbenzamide
- Structural Features : Lacks the cyclopropyl group but includes a hydroxamic acid moiety and a 4-chlorophenyl substituent.
- Activity : Designed as a histone deacetylase (HDAC) inhibitor, with the hydroxamic acid critical for zinc chelation .
- Key Difference: The absence of the cyclopropylcarbonylamino group reduces metabolic stability but enhances water solubility due to the polar hydroxamic acid.
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide
- Structural Features: Contains a methyl and isopropoxy group instead of cyclopropylcarbonylamino and ethoxy groups.
Pharmacokinetic and Toxicity Profiles
3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)amino)benzamide (19b)
- Structural Features : Shares the ethoxybenzamide motif but includes a tetrahydroacridine moiety.
- Pharmacokinetics : Demonstrates dual cholinesterase inhibition with moderate blood-brain barrier penetration .
- Toxicity: Limited data available, but acridine derivatives are associated with genotoxicity risks, unlike the cyclopropyl-containing target compound .
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide
- Structural Features : Replaces the cyclopropyl group with a 1,2,4-oxadiazole-thioether chain.
- Toxicity: No thorough toxicological data available, highlighting a knowledge gap common to many benzamide derivatives .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Biological Activity | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Benzamide | Cyclopropylcarbonylamino, 2-ethoxy | Kinase inhibition (inferred) | High (cyclopropyl) |
| N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo... | Imidazopyridazine | Cyclopropylcarbonylamino, methylpyrazole | VEGFR inhibition | Moderate |
| 3-(4-Chlorophenylcarbamoyl)-N-hydroxy-4-meth... | Benzamide | Hydroxamic acid, 4-chlorophenyl | HDAC inhibition | Low |
| 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide | Benzamide | Methyl, isopropoxy | Analytical standard | Not reported |
Research Findings and Implications
- Cyclopropyl Advantage: The cyclopropylcarbonylamino group in the target compound likely improves metabolic stability and target affinity compared to methyl or hydroxamic acid substituents in analogs .
- Ethoxy vs. Alkoxy Groups : The 2-ethoxy group may offer a balance between solubility and lipophilicity, outperforming bulkier alkoxy groups like isopropoxy in receptor binding .
- Toxicity Gaps : Many benzamide derivatives, including the target compound, lack comprehensive toxicological data, underscoring the need for further safety profiling .
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a cyclopropylcarbonyl group attached to a 2-methylphenyl moiety and an ethoxybenzamide group. This structural arrangement is crucial for its biological activity, influencing how it interacts with various biological targets.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
The biological activity of this compound primarily involves its interaction with specific protein targets in the body. Research indicates that it may function as an inhibitor of certain receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to cancer progression and metastasis.
- Inhibition of Receptor Tyrosine Kinases : Studies have shown that similar compounds exhibit significant inhibition of RTKs implicated in tumor growth. For instance, compounds with structural similarities have been documented to disrupt signaling pathways that promote angiogenesis and tumor survival .
- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties, potentially leading to its application in cancer therapy. The inhibition of RTKs has been associated with reduced cell proliferation and increased apoptosis in cancer cell lines .
Study 1: Antitumor Efficacy
A study conducted on a series of benzamide derivatives indicated that those structurally related to this compound showed promising antitumor effects in vitro. The results demonstrated a significant decrease in cell viability in various cancer cell lines when treated with these compounds, suggesting their potential as therapeutic agents against malignancies .
Study 2: Mechanistic Insights
Research exploring the mechanism of action revealed that the compound could inhibit key enzymes involved in metabolic pathways associated with cancer cell survival. The inhibition of dihydrofolate reductase (DHFR), a critical enzyme for nucleotide synthesis, was noted as a primary mechanism through which these compounds exert their effects .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via coupling of 2-ethoxybenzoyl chloride with a substituted 3-amino-2-methylphenyl intermediate. Key steps include:
- Introducing the cyclopropylcarbonyl group through acylation under anhydrous conditions using coupling agents like HATU or EDCI.
- Optimizing reaction temperature (e.g., 0–25°C) to prevent decomposition of the cyclopropane moiety.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : Characteristic signals include the cyclopropane protons (δ 0.8–1.2 ppm as a multiplet), ethoxy group (δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2), and amide NH (δ 8.5–9.0 ppm).
- HPLC-MS : Confirm molecular ion [M+H]+ and assess purity (>95% by reverse-phase C18 column).
- IR : Stretch at ~1650–1680 cm⁻¹ for the carbonyl group .
Q. What are the primary solubility and stability limitations of this compound, and how can they be addressed in experimental design?
- Methodology :
- Solubility: Poor aqueous solubility can be improved using DMSO or PEG-based co-solvents.
- Stability: Conduct stability studies under varying pH (4–9) and temperatures (4°C vs. 25°C). Use lyophilization for long-term storage .
Advanced Research Questions
Q. How does the cyclopropylcarbonyl substituent influence binding affinity to kinase targets like VEGFR2, and what computational tools validate these interactions?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with VEGFR2’s ATP-binding pocket. The cyclopropane’s rigidity may enhance hydrophobic interactions with residues like Leu840 and Val847.
- Free Energy Calculations : Compare binding energies of analogs with/without cyclopropane using MM-GBSA .
Q. What in vitro and in vivo models are suitable for evaluating its anti-angiogenic activity, and how can off-target kinase inhibition be minimized?
- Methodology :
- In Vitro : Human umbilical vein endothelial cell (HUVEC) proliferation assays with VEGF stimulation. Measure IC50 via MTT assays.
- In Vivo : Chick chorioallantoic membrane (CAM) assay or xenograft models (e.g., murine Lewis lung carcinoma).
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects against kinases like PDGFR or FGFR .
Q. How can structure-activity relationship (SAR) studies guide modifications to overcome resistance in cancer models?
- Methodology :
- Analog Synthesis : Replace the ethoxy group with bulkier alkoxy substituents (e.g., isopropoxy) to enhance steric hindrance against resistance mutations.
- Resistance Models : Test analogs in VEGF-resistant cell lines (e.g., HUVECs with VEGFR2 TKD mutations). Evaluate synergy with mTOR or PI3K inhibitors .
Q. What metabolic pathways degrade this compound, and how can prodrug strategies improve bioavailability?
- Methodology :
- Metabolite Identification : Use hepatic microsome assays (human or murine) with LC-MS/MS to detect primary metabolites (e.g., hydrolysis of the amide bond).
- Prodrug Design : Mask the amide as a tert-butyl carbamate or phosphonate ester to enhance intestinal absorption .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC50 values across studies (e.g., HUVEC vs. cancer cell lines)?
- Methodology :
- Standardize assay conditions (e.g., VEGF concentration, serum-free media).
- Validate results using orthogonal methods (e.g., Western blot for phosphorylated VEGFR2 vs. proliferation assays).
- Account for cell line-specific expression of efflux transporters (e.g., ABCB1) using inhibitors like verapamil .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
